Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is an organic compound with a complex structure that includes an oxadiazole ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole derivative. This intermediate is then reacted with ethyl bromoacetate in the presence of a base such as sodium ethoxide to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is not fully understood, but it is believed to interact with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its biological activity. Additionally, the methoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methoxyphenyl)sulfanyl]acetate
- Ethyl 4-methoxyphenylacetate
- Ethyl {[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Uniqueness
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system is known for its stability and ability to participate in various interactions, making the compound a valuable scaffold in drug design and materials science .
Biological Activity
Ethyl 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the ethyl acetate moiety. The general synthetic pathway includes:
- Formation of 4-Methoxyphenyl-1,3,4-oxadiazole : This is achieved through the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and subsequent cyclization.
- Sulfanylation : The oxadiazole derivative is then reacted with an appropriate thiol to introduce the sulfanyl group.
- Esterification : Finally, the sulfanyl compound is esterified with acetic acid or its derivatives to yield the target compound.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have shown that derivatives of oxadiazoles possess significant activity against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Fungal Activity : It also showed antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Anticancer Properties
Research indicates that this compound may have potential as an anticancer agent. In vitro studies have revealed that:
- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range.
- Mechanism of Action : The proposed mechanism involves apoptosis induction and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several studies:
- Cytokine Inhibition : It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Animal Models : In vivo studies using rodent models of inflammation revealed a reduction in paw edema and inflammatory markers when treated with this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification | Effect on Activity |
---|---|
Substitution on the oxadiazole ring | Enhanced antimicrobial activity |
Variation in alkyl chain length | Optimal chain length correlates with increased anticancer potency |
Presence of electron-donating groups | Generally increases biological activity |
Case Studies
- Anticancer Study : A study evaluating various oxadiazole derivatives found that this compound exhibited superior activity against breast cancer cells compared to other derivatives.
- Antimicrobial Screening : In a comparative study against standard antibiotics, this compound showed comparable or superior efficacy against resistant bacterial strains.
Properties
CAS No. |
84160-42-9 |
---|---|
Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI Key |
VKFQOWNJKYMGFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.